Fmoc-Val-Ome

Chiral Chromatography Enantiomeric Purity Quality Control

Fmoc-Val-OMe (CAS 82911-80-6, C21H23NO4, MW 353.41) is an N-α-Fmoc-protected L-valine methyl ester derivative, a core building block for both solution-phase and solid-phase peptide synthesis (SPPS). As a doubly protected amino acid featuring both a base-labile Fmoc group at the N-terminus and a methyl ester at the C-terminus, Fmoc-Val-OMe provides orthogonal protection that enables sequential peptide elongation in the C→N direction under Fmoc-strategy SPPS, as well as specialized solution-phase fragment condensation strategies.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B12889110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Ome
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)19(20(23)25-3)22-21(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,22,24)/t19-/m0/s1
InChIKeyZMWDDIBQDHBYBL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-OMe Procurement Guide: Key Specifications and Differentiation for Peptide Synthesis


Fmoc-Val-OMe (CAS 82911-80-6, C21H23NO4, MW 353.41) is an N-α-Fmoc-protected L-valine methyl ester derivative, a core building block for both solution-phase and solid-phase peptide synthesis (SPPS) . As a doubly protected amino acid featuring both a base-labile Fmoc group at the N-terminus and a methyl ester at the C-terminus, Fmoc-Val-OMe provides orthogonal protection that enables sequential peptide elongation in the C→N direction under Fmoc-strategy SPPS, as well as specialized solution-phase fragment condensation strategies .

Why Fmoc-Val-OMe Cannot Be Simply Substituted with Fmoc-Val-OH or Alternative Methyl Esters


Substituting Fmoc-Val-OMe with the free acid form Fmoc-Val-OH (CAS 68858-20-8) alters both the reaction compatibility and the synthetic route, as the methyl ester provides a protected carboxyl group that survives Fmoc deprotection and peptide coupling conditions, enabling solution-phase fragment elongation strategies that are precluded with the free acid [1]. Substitution among different Fmoc-amino acid methyl esters (e.g., Fmoc-Leu-OMe, Fmoc-Ala-OMe) is chemically non-viable because the valine isopropyl side chain confers distinct steric hindrance during coupling and uniquely influences chiral recognition during enantiomeric purity analysis [2]. The following evidence quantifies precisely where Fmoc-Val-OMe demonstrates measurable differentiation that guides scientific selection.

Fmoc-Val-OMe: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity Detectability: Fmoc-Val-OMe Methyl Ester vs. Fmoc-Val-OH Free Acid

Fmoc-Val-OMe as the methyl ester derivative enables significantly greater enantiomeric separation resolution on amylose-derived chiral stationary phases (CSPs) compared to its corresponding free acid, Fmoc-Val-OH. This superior resolution facilitates the detection of enantiomeric impurities at substantially lower levels, directly enhancing quality control capabilities for procurement and in-process verification [1]. This effect is general across Fmoc-amino acid esters, with separation factors (α) for Fmoc-amino acid esters on cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel-OD) ranging from 1.5–2.2, enabling detection limits below 0.05% enantiomeric impurity [2].

Chiral Chromatography Enantiomeric Purity Quality Control

Commercial Enantiomeric Impurity Levels: Fmoc-Val-OMe vs. Racemic Methyl Ester Baseline

Commercially sourced L-Fmoc-Val-OMe typically contains enantiomeric impurities (D-enantiomer) ranging from 0.03% to 0.58%, whereas racemic amino acid methyl ester sources exhibit chemical impurities (corresponding racemic acid) ranging from 0.49% to 17.50% [1]. This quantitative range provides a benchmark for assessing vendor-supplied material; specification-grade material from premium manufacturers such as Novabiochem® typically guarantees enantiomeric purity ≥ 99.8% (a/a) by HPLC for Fmoc-Val-OH (extrapolated to methyl ester) .

Enantiomeric Purity QC Specifications Impurity Profiling

Solution-Phase Compatibility: Fmoc-Val-OMe vs. Free Amino Acids in DNA-Encoded Library (DECL) Synthesis

In the context of on-DNA solution-phase peptide synthesis for DNA-encoded chemical libraries (DECLs), Fmoc-Val-OMe demonstrates compatibility with substrate-tolerant amide coupling conditions that are optimized for DNA-conjugated substrates. The methyl ester protection enables coupling screens that illustrate tolerance to aqueous/organic mixed solvent systems required for DNA solubility, a feature not shared by unprotected amino acids [1]. While Fmoc-Val-OH is the standard building block for solid-phase synthesis, the methyl ester form uniquely enables fragment coupling in solution-phase DECL workflows where free carboxyl groups would interfere with DNA conjugation chemistry [1].

DNA-Encoded Libraries Solution-Phase Synthesis Amide Coupling

Commercial Purity Specification: Fmoc-Val-OMe (97% Standard) vs. Premium Grade Fmoc-Val-OH (≥99% HPLC)

Standard commercial Fmoc-Val-OMe is supplied with a purity specification of 97% (HPLC/GC) as indicated by major suppliers . In comparison, premium-grade Fmoc-Val-OH (Novabiochem®) is supplied with purity ≥ 99.0% (HPLC) and enantiomeric purity ≥ 99.8% (a/a) . This differential of ≥ 2% absolute purity has direct implications for cumulative coupling yield in multi-step peptide synthesis: assuming 20 coupling steps, a 97% per-step yield results in 54% overall yield, whereas 99% per-step yield results in 82% overall yield—a 1.5× improvement in final product recovery [1]. Users selecting the methyl ester must verify vendor lot-specific purity against this benchmark.

Purity Specification Procurement Benchmarking Cost-Quality Trade-off

Fmoc-Val-OMe: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Enantiomeric Purity Determination and Quality Control Method Development

Based on the superior enantiomeric separation resolution of Fmoc-amino acid methyl esters on amylose-derived CSPs (detection limit < 0.05% with α = 1.5–2.2) [1][2], Fmoc-Val-OMe serves as an analytical standard for developing HPLC methods to quantify enantiomeric impurities in valine-containing peptides. QC laboratories procuring Fmoc-Val-OMe can establish baseline separation parameters for chiral purity assessment, leveraging the compound's strong fluorescence moiety for high-sensitivity detection.

Fragment Condensation in Solution-Phase Peptide Synthesis

Fmoc-Val-OMe enables C→N direction fragment condensation strategies that are impossible with Fmoc-Val-OH due to the free carboxyl group [1]. This application is particularly relevant for the synthesis of N-methylated peptides and macrocyclic peptides where solution-phase fragment assembly precedes cyclization or final deprotection. The methyl ester survives Fmoc deprotection conditions (piperidine/DMF) and subsequent coupling steps, providing orthogonal protection for iterative elongation.

Building Block for DNA-Encoded Chemical Library (DECL) Peptide Synthesis

As demonstrated in substrate-tolerant on-DNA amide coupling screens [1], Fmoc-Val-OMe is a requisite building block for constructing peptide-based DNA-encoded libraries. The methyl ester protection is compatible with aqueous/organic mixed solvent systems required to maintain DNA solubility, and the Fmoc group enables standard deprotection protocols without damaging the DNA tag. This application scenario is exclusive to the methyl ester form; the free acid Fmoc-Val-OH is chemically incompatible.

Specialty Peptide Synthesis: Romidepsin and HDAC Inhibitor Intermediates

Fmoc-Val-OMe (and its D-enantiomer counterpart) serves as a key intermediate in the patented synthesis of romidepsin (FK228), a potent histone deacetylase (HDAC) inhibitor [1][2]. The methyl ester protection enables sequential fragment condensation of L-Val-OMe with Fmoc-L-Thr using PyBop coupling, followed by Fmoc deprotection and further elongation. This validated synthetic route confirms the compound's utility in manufacturing pharmaceutical peptide intermediates at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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